molecular formula C12H23N2O9PS B1617822 N-[(R)-4-phosphopantothenoyl]-L-cysteine CAS No. 7196-09-0

N-[(R)-4-phosphopantothenoyl]-L-cysteine

Cat. No.: B1617822
CAS No.: 7196-09-0
M. Wt: 402.36 g/mol
InChI Key: XQYALQVLCNHCFT-CBAPKCEASA-N
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Description

4-Phosphopantothenoylcysteine, also known as pantothenoylcysteine 4'-phosphate, belongs to the class of organic compounds known as hybrid peptides. Hybrid peptides are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond. 4-Phosphopantothenoylcysteine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-phosphopantothenoylcysteine is primarily located in the cytoplasm. 4-Phosphopantothenoylcysteine exists in all eukaryotes, ranging from yeast to humans. 4-Phosphopantothenoylcysteine participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from cytidine triphosphate, D-4'-phosphopantothenate, and L-cysteine through its interaction with the enzyme phosphopantothenate--cysteine ligase. Furthermore, 4-Phosphopantothenoylcysteine can be converted into pantetheine 4'-phosphate through its interaction with the enzyme phosphopantothenoylcysteine decarboxylase. Furthermore, 4-Phosphopantothenoylcysteine can be converted into 4'-phosphopantetheine;  which is catalyzed by the enzyme fused 4'-phosphopantothenoylcysteine decarboxylase and phosphopantothenoylcysteine synthetase. Furthermore, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from D-4'-phosphopantothenate, cytidine triphosphate, and L-cysteine;  which is mediated by the enzyme phosphopantothenate-cysteine ligase. Furthermore, Cytidine monophosphate and 4-phosphopantothenoylcysteine can be biosynthesized from D-4'-phosphopantothenate, cytidine triphosphate, and L-cysteine through the action of the enzyme phosphopantothenate-cysteine ligase. Finally, 4-Phosphopantothenoylcysteine can be converted into 4'-phosphopantetheine through the action of the enzyme phosphopantothenoylcysteine decarboxylase. In humans, 4-phosphopantothenoylcysteine is involved in pantothenate and CoA biosynthesis pathway.
N-[(R)-4-phosphopantothenoyl]-L-cysteine is the N-[(R)-4-phosphopantothenoyl] derivative of L-cysteine. It has a role as an Escherichia coli metabolite and a mouse metabolite. It derives from a phosphonic acid and a N-[(R)-pantothenoyl]-L-cysteine. It is a conjugate acid of a N-[(R)-4-phosphonatopantothenoyl]-L-cysteinate(3-).

Properties

CAS No.

7196-09-0

Molecular Formula

C12H23N2O9PS

Molecular Weight

402.36 g/mol

IUPAC Name

(2R)-2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C12H23N2O9PS/c1-12(2,6-23-24(20,21)22)9(16)10(17)13-4-3-8(15)14-7(5-25)11(18)19/h7,9,16,25H,3-6H2,1-2H3,(H,13,17)(H,14,15)(H,18,19)(H2,20,21,22)/t7-,9-/m0/s1

InChI Key

XQYALQVLCNHCFT-CBAPKCEASA-N

SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O

Key on ui other cas no.

7196-09-0

physical_description

Solid

sequence

XC

Synonyms

4'-phosphopantothenoyl-L-cysteine
pantothenylcysteine 4'-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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